

Isopentenols: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isopentenol*

Cat. No.: B1216264

[Get Quote](#)

An In-depth Examination of the Isomers, Synthesis, and Biological Significance of **Isopentenol**

Isopentenols, a group of isomeric five-carbon alcohols, are gaining significant attention across various scientific disciplines, including drug development, biotechnology, and materials science. Their versatile chemical structures serve as crucial building blocks for a vast array of natural products and synthetic compounds. This technical guide provides a comprehensive overview of the key isomers of **isopentenol**, their chemical properties, synthesis protocols, and their roles in significant biological pathways.

Core Isomers and Their Properties

The term "**isopentenol**" most commonly refers to two primary isomers: 3-methyl-2-buten-1-ol (also known as prenol) and 3-methyl-3-buten-1-ol (also known as isoprenol). A saturated analogue, 3-methyl-1-butanol (isopentanol), is also frequently discussed in this context. The molecular formula for the unsaturated **isopentenols** is C₅H₁₀O, while for isopentanol it is C₅H₁₂O.^{[1][2][3]} A summary of their key chemical identifiers and properties is presented in Table 1.

Property	3-methyl-2-buten-1-ol (Prenol)	3-methyl-3-buten-1-ol (Isoprenol)	3-methyl-1-butanol (Isopentanol)
CAS Number	556-82-1[2]	763-32-6[3]	123-51-3[1]
Molecular Formula	C5H10O[2]	C5H10O[3]	C5H12O[1]
Molecular Weight	86.13 g/mol [2]	86.13 g/mol [3]	88.15 g/mol [1]
Appearance	Clear, colorless liquid	Clear, colorless to light yellow liquid[4]	Clear, colorless liquid[1]
Boiling Point	140 °C[5]	130-132 °C[6]	131.1 °C[1]
Density	0.848 g/mL at 25 °C[5]	0.853 g/mL at 25 °C[5]	0.8104 g/cm ³ at 20 °C[1]
Solubility in Water	170 g/L at 20 °C[7]	90 g/L[4]	28 g/L (Slightly soluble)[1]

Experimental Protocols: Synthesis of Isopentenol Isomers

The synthesis of **isopentenol** isomers can be achieved through various chemical methods. Below are detailed experimental protocols for the synthesis of 3-methyl-3-buten-1-ol.

Synthesis of 3-methyl-3-buten-1-ol via Prins Reaction

The industrial production of 3-methyl-3-buten-1-ol (isoprenol) is primarily achieved through the Prins reaction, which involves the condensation of isobutylene and formaldehyde.[6]

Materials:

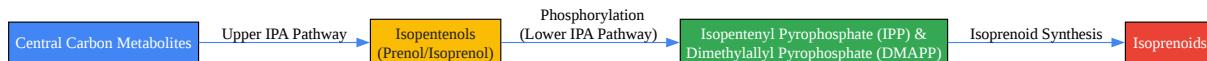
- Isobutylene (2-methylpropene)
- Formaldehyde (or paraformaldehyde)
- High-pressure reactor

- Acid catalyst (optional, as the reaction can proceed under supercritical conditions without a catalyst)[8]

Procedure:

- Charge the high-pressure reactor with formaldehyde and isobutylene. The molar ratio of isobutylene to formaldehyde is a critical parameter and is often in excess.[9]
- The reaction can be carried out under supercritical conditions of temperature and pressure, which enhances the reactivity and allows for a catalyst-free process.[8]
- Alternatively, the reaction can be catalyzed by an acid.
- Heat the reactor to the desired temperature (e.g., 170-200 °C) and pressure.[9]
- Maintain the reaction for a specified duration (e.g., 4 hours) to allow for the formation of 3-methyl-3-buten-1-ol.[9]
- After the reaction, cool the reactor and carefully collect the product mixture.
- Purify the 3-methyl-3-buten-1-ol from the reaction mixture using distillation.

A two-step method can also be employed, involving an initial condensation and esterification reaction followed by hydrolysis to yield the final product.[1][9]

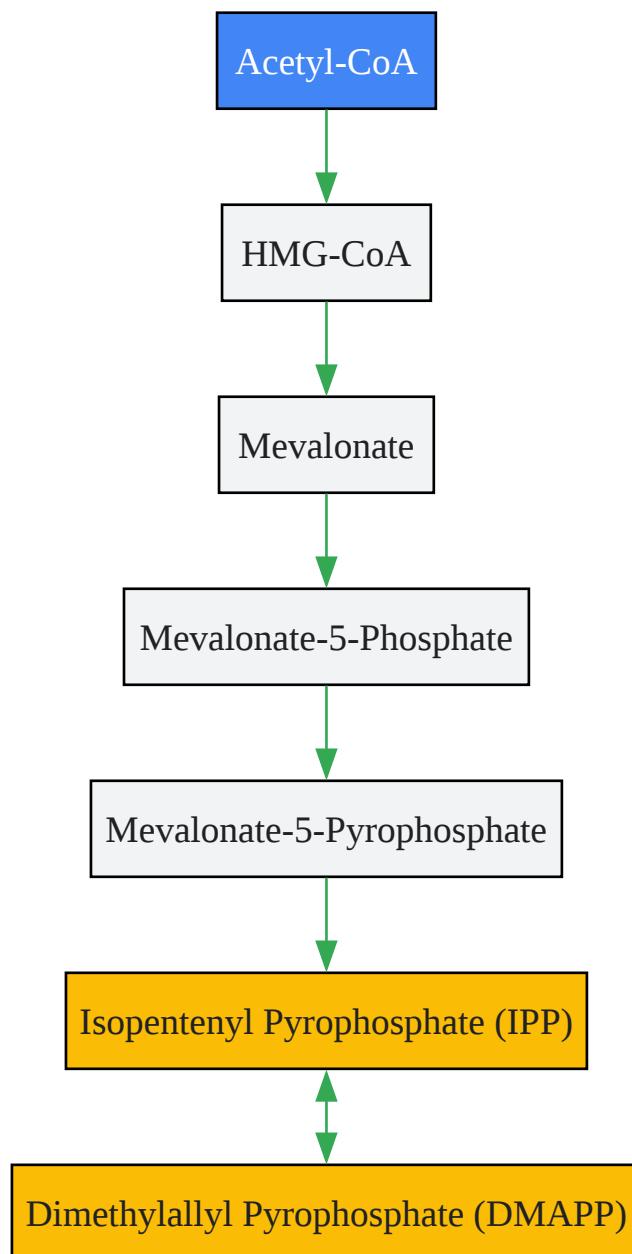

Biological Significance and Signaling Pathways

Isopentenols, particularly prenol and isoprenol, are pivotal intermediates in the biosynthesis of isoprenoids, a large and diverse class of naturally occurring organic compounds. These pathways are fundamental to the production of a vast array of molecules essential for life, including hormones, vitamins, and components of cell membranes.

The Isoprenoid Alcohol (IPA) Pathway

A synthetic metabolic route, termed the isoprenoid alcohol (IPA) pathway, has been developed to overcome some limitations of native isoprenoid biosynthesis pathways.[10] This pathway centers on the synthesis and subsequent phosphorylation of **isopentenols**.[10]

The diagram below illustrates a simplified workflow of the IPA pathway.


[Click to download full resolution via product page](#)

Caption: The Isoprenoid Alcohol (IPA) Pathway.

The Mevalonate (MVA) Pathway

The mevalonate (MVA) pathway is a key metabolic pathway that produces isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors for isoprenoid biosynthesis.^[11] In some engineered microbial systems, this pathway has been utilized for the production of isoprenol.^[12]

The following diagram outlines the core steps of the MVA pathway leading to **isopentenol** precursors.

[Click to download full resolution via product page](#)

Caption: The Mevalonate (MVA) Pathway for Isoprenoid Precursors.

Applications in Drug Development and Research

The unique chemical structures of **isopentenols** make them valuable starting materials and intermediates in the synthesis of a wide range of pharmaceuticals and other high-value chemicals.

- Pharmaceutical Intermediates: 3-methyl-3-buten-1-ol is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[\[13\]](#)
- Agrochemicals: Isomers of **isopentenol** are used in the production of synthetic pyrethroids, a class of insecticides.[\[13\]](#)[\[14\]](#)
- Flavors and Fragrances: These compounds are precursors to citral, which is a key component in many flavors and fragrances, as well as in the synthesis of vitamins A and E. [\[6\]](#)[\[13\]](#)
- Biofuels: **Isopentenols** are considered promising next-generation biofuels due to their higher energy density compared to ethanol.[\[15\]](#)

The continued exploration of **isopentenols** and their derivatives holds significant promise for the development of novel therapeutics, sustainable chemicals, and advanced materials. This guide serves as a foundational resource for professionals engaged in these innovative fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Method for synthesizing 3-methyl-3-butenyl-1-ol by two-step process - Eureka | Patsnap [eureka.patsnap.com]
- 2. Page loading... [wap.guidechem.com]
- 3. CN102850186A - Method for preparing 3-methyl-3-buten-1-ol - Google Patents [patents.google.com]
- 4. Isoprenol (3-Methyl-3-buten-1-ol) [hsppharma.com]
- 5. 3-Methyl-2-buten-1-ol Prenol [sigmaaldrich.com]
- 6. Isoprenol - Wikipedia [en.wikipedia.org]
- 7. The isoprenoid alcohol pathway, a synthetic route for isoprenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2020049111A1 - Process for producing isoprenol - Google Patents [patents.google.com]
- 9. CN103224444A - Method for synthesizing 3-methyl-3-butene-1-ol by two-step method - Google Patents [patents.google.com]
- 10. The isoprenoid alcohol pathway, a synthetic route for isoprenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Engineering *Saccharomyces cerevisiae* for isoprenol production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. surechemical.en.made-in-china.com [surechemical.en.made-in-china.com]
- 15. MEP pathway-mediated isopentenol production in metabolically engineered *Escherichia coli* - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Isopentenols: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1216264#isopentenol-cas-number-and-molecular-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com